molecular formula C26H30ClNO3 B1664893 Amotriphene hydrochloride CAS No. 568-69-4

Amotriphene hydrochloride

Cat. No. B1664893
CAS RN: 568-69-4
M. Wt: 440 g/mol
InChI Key: KZILRTFVGWVPLE-UHFFFAOYSA-N
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Description

Amotriphene hydrochloride, also known as Myordil or WIN 5494, is a coronary dilator with cardiac antiarrhythmic properties . It has potential value in the treatment of angina-like conditions and milder cardiac arrhythmias . It binds to α‐adrenergic receptors .


Molecular Structure Analysis

Amotriphene hydrochloride has a molecular formula of C26H29NO3.ClH . Its molecular weight is 439.974 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like Amotriphene hydrochloride can be influenced by factors such as hydrophobicity, ionization, and hydrogen bond donors . These properties can impact the compound’s solubility, permeability, and other absorption, distribution, metabolism, elimination, and toxicological (ADMET) properties .

Scientific Research Applications

1. Physical Properties in Solution

Amotriphene hydrochloride, like other antidepressant drugs, has been studied for its physical properties in aqueous solutions. Research by Iqbal and Chaudhry (2009) focused on antidepressants like Nortriptyline hydrochloride, investigating their density and viscosity in different solutions. They calculated various properties like apparent molar volume and hydration number, which are crucial for understanding the drug's behavior in solutions (Iqbal & Chaudhry, 2009).

2. Application in Cyclotriphosphazene Derivatives

Cyclotriphosphazene derivatives, which have applications in fields like materials science and chemical sensing, can be connected to various organic dyes. This research, including work by Liu et al. (2021), explores how these derivatives, potentially including Amotriphene hydrochloride, show unique optical features suitable for diverse applications (Liu et al., 2021).

3. Analytical Techniques for Related Substances

Studies like the one by Chen, Song, and Hang (2013) have focused on identifying related substances in drugs similar to Amotriphene hydrochloride. They used hyphenated techniques to speculate and verify the structures of related substances, contributing to the drug's manufacturing process and quality control (Chen, Song, & Hang, 2013).

4. Super-Hydrophobic Surfaces

Research by Wei et al. (2010) on fluorinated cross-linked poly[cyclotriphosphazene-co-(4,4'-(hexafluoroisopropylidene)diphenol)] microspheres provides insights into creating novel super-hydrophobic surfaces. This work, although not directly related to Amotriphene hydrochloride, shows the diverse applications of similar chemical compounds (Wei et al., 2010).

5. Oxidation of Organic Substrates

Research on the oxidation of organic substrates using specific reagents, as studied by Ghammamy et al. (2008), can provide insight into the potential chemical interactions and applications of Amotriphene hydrochloride in organic chemistry (Ghammamy et al., 2008).

properties

IUPAC Name

2,3,3-tris(4-methoxyphenyl)-N,N-dimethylprop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO3.ClH/c1-27(2)18-25(19-6-12-22(28-3)13-7-19)26(20-8-14-23(29-4)15-9-20)21-10-16-24(30-5)17-11-21;/h6-17H,18H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZILRTFVGWVPLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205350
Record name Aminooxytriphene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amotriphene hydrochloride

CAS RN

568-69-4
Record name Aminooxytriphene hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminooxytriphene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMOTRIPHENE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M02V9BH3D0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EO UK - American Journal of Hospital Pharmacy, 1962 - academic.oup.com
… Clinical Observations Of Amotriphene Hydrochloride ^ Amotriphene hydrochloride is a … flow and may control cardiac arrhythmias Amotriphene hydrochloride (Myordil) was clinically tried …
Number of citations: 0 academic.oup.com
R Harris - New York state journal of medicine, 1961 - pubmed.ncbi.nlm.nih.gov
Clinical observations of amotriphene hydrochloride Clinical observations of amotriphene hydrochloride …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
HA Rees - The American Journal of Cardiology, 1964 - Elsevier
… There is some experimental evidence that amotriphene hydrochloride is a coronary vasodilator in dogs,b but the results of clinical trials are conflicting.6-8 The purpose of this paper is to …
Number of citations: 4 www.sciencedirect.com
JJ DeCosse - Amer J Cardiol, 1964 - jamanetwork.com
The use of amotriphene hydrochloride as an antiarrhyth-mic agent in 34 cases of cardiac arrhythmias is reported. It was successful in reverting six to ten cases of atrial tachy¬ cardia to …
Number of citations: 2 jamanetwork.com

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